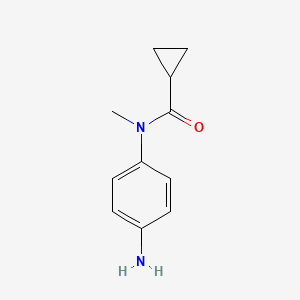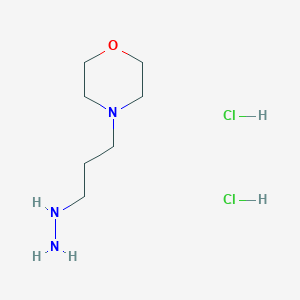
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide, also known as CM156, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of cyclopropane carboxamides and has been found to possess anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition and Anticancer Properties :
- N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives have been found to inhibit histone deacetylases, showing promise in cancer therapy. These compounds inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. They exhibit significant antitumor activity in vivo, indicating potential as anticancer drugs (Zhou et al., 2008).
Chemoselective N-benzoylation in Organic Synthesis :
- These compounds are involved in chemoselective N-benzoylation reactions. They are used to synthesize biologically active benzamides, which are significant in pharmaceutical chemistry (Singh et al., 2017).
Antimicrobial Properties :
- Certain derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines :
- Synthesized derivatives of this compound have shown significant inhibitory activity against cancer cell lines, suggesting their potential use in cancer therapy (Lu et al., 2021).
Synthesis of Hyperbranched Polymers for Gas Separation :
- These compounds are used in synthesizing hyperbranched polyimides, which have applications in gas separation. This includes the development of new materials with improved performance in industrial gas separation processes (Fang et al., 2000).
Synthesis of Liquid Crystals and Electrofluorescent Materials :
- Derivatives are employed in the synthesis of liquid crystals and electrofluorescent materials, indicating their use in advanced materials science, particularly in the field of display technologies and optoelectronics (Ong et al., 2018), (Sun et al., 2015).
Antioxidant Potential and Electrochemical Study :
- Studies on the electrochemical oxidation of amino-substituted benzamides, including this compound derivatives, help understand their antioxidant properties and potential therapeutic applications (Jovanović et al., 2020).
Synthesis of N-, S,N-, and Se,N-Heterocycles :
- These compounds are utilized in the synthesis of a variety of heterocyclic compounds, which are important in medicinal chemistry for the development of new therapeutic agents (Dotsenko et al., 2019).
Development of Aromatic Polyamides with Electrochromic Properties :
- They are key in the synthesis of aromatic polyamides with electrochromic properties, which have applications in smart materials and coatings (Wang et al., 2017), (Liou et al., 2008).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDFRQPJNHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2527570.png)
